3-(Dimethylamino)benzamide
Overview
Description
3-(Dimethylamino)benzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide where the amino group is substituted with a dimethylamino group at the meta position
Mechanism of Action
Target of Action
3-(Dimethylamino)benzamide is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound interacts with its target, PARP, and inhibits its activity . This inhibition can lead to the prevention of DNA repair in cancer cells, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA repair pathway . By inhibiting PARP, the compound prevents the repair of DNA damage, particularly in cancer cells. This leads to the accumulation of DNA damage, which can result in cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.
Result of Action
The primary result of the action of this compound is the induction of cell death in cancer cells . By inhibiting PARP and preventing DNA repair, the compound can lead to the accumulation of DNA damage in these cells. This can trigger programmed cell death, or apoptosis, resulting in the death of the cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially impact the compound’s action through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
3-(Dimethylamino)benzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can interact with proteins and other biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function. For instance, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific context. For example, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in cell proliferation, differentiation, and apoptosis, which can be observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key pathway involves the cytochrome P450 enzyme system, which catalyzes the oxidation of this compound, leading to the formation of metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The distribution of this compound can affect its localization and concentration within different tissues, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing this compound to these locations, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Dimethylamino)benzamide can be synthesized through several methods. One common method involves the reaction of 3-nitrobenzoyl chloride with dimethylamine, followed by reduction of the nitro group to an amino group. Another method involves the direct reaction of 3-aminobenzamide with dimethylamine under suitable conditions .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of isatoic anhydride with dimethylamine. This method is advantageous due to the availability and low cost of the raw materials, as well as the high yield and simplicity of the process .
Chemical Reactions Analysis
Types of Reactions: 3-(Dimethylamino)benzamide undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or other nucleophiles in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-(Dimethylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Comparison with Similar Compounds
3-Aminobenzamide: Similar structure but lacks the dimethylamino group.
N,N-Dimethylbenzamide: Similar structure but the amino group is not at the meta position.
4-Dimethylaminobenzamide: Similar structure but the dimethylamino group is at the para position.
Uniqueness: 3-(Dimethylamino)benzamide is unique due to the specific positioning of the dimethylamino group, which influences its chemical reactivity and biological activity. This positioning can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
IUPAC Name |
3-(dimethylamino)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGBEOHRGRUDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374354 | |
Record name | 3-(dimethylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33225-17-1 | |
Record name | 3-(dimethylamino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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